molecular formula C15H14ClF3N4OS B2869382 5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034405-53-1

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2869382
CAS No.: 2034405-53-1
M. Wt: 390.81
InChI Key: ADGGBOFNNGXZEX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

The synthesis of this compound involves the use of pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Scientific Research Applications

Synthesis and Biological Evaluation

5-chloro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a compound that has been explored in various synthetic and biological contexts due to its unique chemical structure. Research efforts have focused on synthesizing novel heterocyclic compounds derived from similar core structures, evaluating their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and anti-5-lipoxygenase agents. These studies highlight the versatility of thiophene-carboxamide derivatives in medicinal chemistry, offering insights into their mechanism of action and therapeutic potential.

  • Anti-inflammatory and Analgesic Agents : Novel heterocyclic compounds, including thiophene-carboxamide derivatives, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds demonstrated significant COX-2 selectivity, analgesic protection, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac, suggesting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : The synthesis of new pyridothienopyrimidines and their evaluation for antimicrobial activities reveal the potential of thiophene-carboxamide derivatives in combating microbial infections. These compounds exhibit a broad spectrum of antimicrobial efficacy, underscoring their importance in addressing resistance to conventional antibiotics (Abdel-rahman et al., 2002).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives derived from similar structural frameworks have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds were tested against various cancer cell lines and evaluated for their 5-lipoxygenase inhibition, showcasing their potential in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further optimization of the synthesis process, detailed characterization of its physical and chemical properties, and extensive testing of its biological activity. Additionally, the development of new compounds with similar structures could be explored .

Properties

IUPAC Name

5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4OS/c16-12-2-1-10(25-12)14(24)22-9-3-5-23(6-4-9)13-7-11(15(17,18)19)20-8-21-13/h1-2,7-9H,3-6H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGBOFNNGXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(S2)Cl)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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